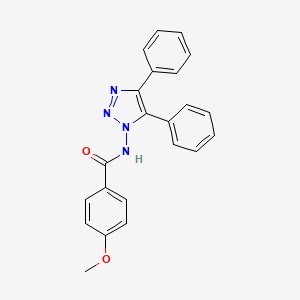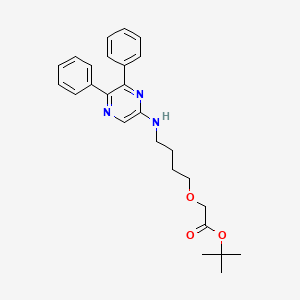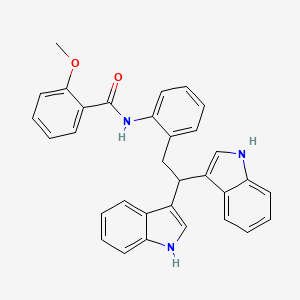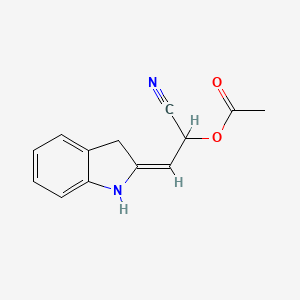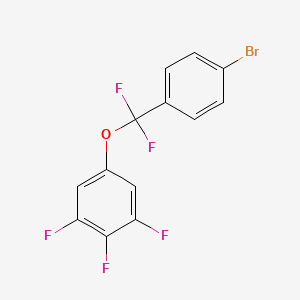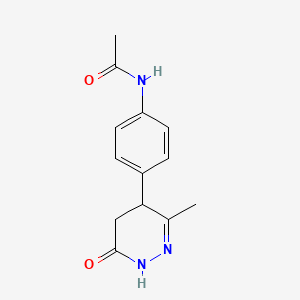
5-(p-Acetylaminophenyl)-6-methyl-4,5-dihydro-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-4-yl)phenyl)acetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyridazinone ring fused with a phenylacetamide group. It has been studied for its potential therapeutic effects, particularly in cardiovascular research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-4-yl)phenyl)acetamide typically involves the reaction of 3-methyl-6-oxo-1,4,5,6-tetrahydropyridazine with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-4-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
N-(4-(3-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-4-yl)phenyl)acetamide has several scientific research applications:
Cardiovascular Research: It has been studied for its effects on cardiovascular function, particularly in enhancing cardiac contractility and inducing vasodilation.
Pharmacological Studies: The compound is used to investigate its potential as a therapeutic agent in treating heart failure and other cardiovascular diseases.
Biological Research: It is utilized in studies exploring its effects on cellular pathways and molecular targets involved in cardiovascular health.
Mechanism of Action
The mechanism of action of N-(4-(3-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-4-yl)phenyl)acetamide involves:
Comparison with Similar Compounds
Similar Compounds
Levosimendan: A calcium sensitizer and vasodilator used in the treatment of heart failure.
Milrinone: A phosphodiesterase inhibitor with inotropic and vasodilatory effects.
Dobutamine: A beta-1 agonist used to increase cardiac output in heart failure patients.
Uniqueness
N-(4-(3-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-4-yl)phenyl)acetamide is unique due to its dual mechanism of action, combining calcium sensitization and potassium channel activation, which provides a balanced effect on cardiac contractility and vascular resistance .
Properties
CAS No. |
117903-08-9 |
|---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-[4-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H15N3O2/c1-8-12(7-13(18)16-15-8)10-3-5-11(6-4-10)14-9(2)17/h3-6,12H,7H2,1-2H3,(H,14,17)(H,16,18) |
InChI Key |
WTVKXLVDCXVJMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)CC1C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B12933139.png)
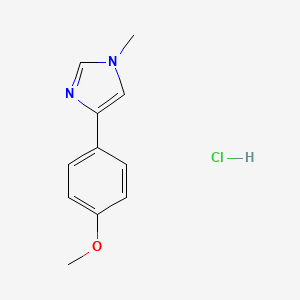
![(2R,3R,3AS,5S,7R,7aR)-2-(6-amino-9H-purin-9-yl)-3,7-dihydroxyhexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid](/img/structure/B12933147.png)
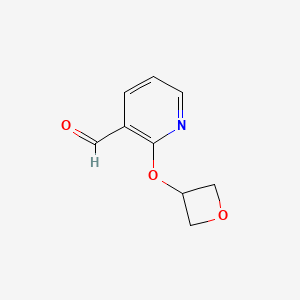
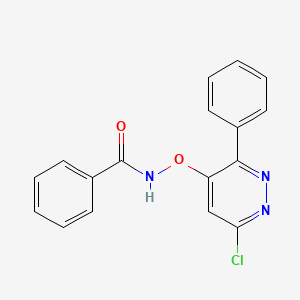
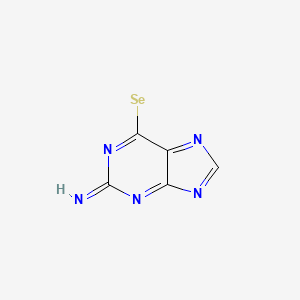
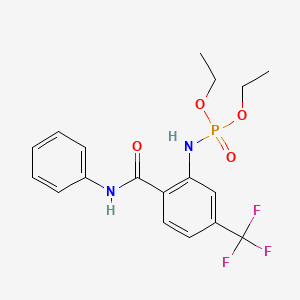
![Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B12933175.png)

